methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
METHYL 8-METHYL-6-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of METHYL 8-METHYL-6-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be achieved through a series of chemical reactions involving the condensation of appropriate starting materials. One common synthetic route involves the reaction of benzaldehyde, methyl acetoacetate, and p-tolylurea, catalyzed by p-toluenesulfonic acid (TsOH) and promoted with microwave irradiation under solvent-free conditions . This method yields the desired compound in high purity and yield.
Chemical Reactions Analysis
METHYL 8-METHYL-6-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 8-METHYL-6-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 8-METHYL-6-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 8-METHYL-6-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with similar compounds such as:
- METHYL 8-METHYL-4-OXO-6-[(E)-2-PHENYLETHENYL]-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- METHYL 6-METHYL-1-(4-METHYLPHENYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of METHYL 8-METHYL-6-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE.
Properties
Molecular Formula |
C26H24N4O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C26H24N4O3S/c1-16-9-11-18(12-10-16)23-20(15-29(28-23)19-7-5-4-6-8-19)24-22(25(32)33-3)17(2)27-26-30(24)21(31)13-14-34-26/h4-12,15,24H,13-14H2,1-3H3 |
InChI Key |
ICCWWLMCFYJZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(N=C4N3C(=O)CCS4)C)C(=O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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